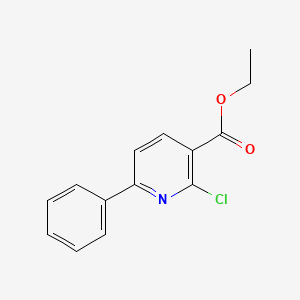

Ethyl 2-chloro-6-phenylnicotinate

Description

General Overview of Nicotinate (B505614) Derivatives in Chemical Research

Nicotinate derivatives are integral to numerous areas of chemical research. In medicinal chemistry, the nicotinate scaffold is a key structural motif found in a variety of therapeutic agents. These compounds have shown a wide range of biological activities, including acting as inhibitors for enzymes like cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs. organic-chemistry.org The versatility of the pyridine (B92270) ring allows for the introduction of various substituents, enabling the fine-tuning of a molecule's biological and physicochemical properties. This modularity makes nicotinate derivatives attractive candidates for the development of new drugs targeting a range of conditions, from inflammation to cancer and neurodegenerative diseases. nih.govnih.gov

Rationale for Investigating Ethyl 2-chloro-6-phenylnicotinate

The specific structure of this compound presents several features that make it a compound of significant research interest. The presence of a chlorine atom at the 2-position of the pyridine ring provides a reactive site for various nucleophilic substitution and cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups, making it a versatile intermediate for the synthesis of more complex molecules. bldpharm.com The phenyl group at the 6-position influences the electronic properties and steric environment of the molecule, which can in turn affect its reactivity and biological activity. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility. The combination of these functionalities in a single molecule makes this compound a valuable building block for creating libraries of novel compounds for screening in drug discovery and materials science.

Historical Context of Related Pyridine Synthesis and Reactivity Studies

The synthesis of substituted pyridines has a rich history, with foundational methods dating back to the 19th century. Early approaches, such as the Hantzsch pyridine synthesis, involved the condensation of simple acyclic precursors. Over the years, a multitude of strategies have been developed to construct the pyridine ring with various substitution patterns.

The reactivity of halopyridines, particularly 2-chloropyridines, has been extensively studied. The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This reactivity has been harnessed in numerous synthetic transformations. A significant advancement in this area has been the development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring with high efficiency and selectivity. The development of these reactions has revolutionized the synthesis of complex substituted pyridines, providing access to a vast chemical space for exploration in various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-6-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-2-18-14(17)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKADDQMOJVDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Chloro 6 Phenylnicotinate

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule from acyclic precursors or through the modification of existing ring systems. These methods offer flexibility in introducing the desired chloro, phenyl, and ethyl nicotinate (B505614) functionalities.

Multi-Step Organic Synthesis Strategies

Multi-step strategies provide a rational and controllable pathway for the assembly of complex molecules like Ethyl 2-chloro-6-phenylnicotinate. Each step is designed to achieve a specific chemical transformation, leading to the final product.

Grignard Reaction-Based Alkylation and Subsequent Cyclization

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing the target molecule, a Grignard reagent such as phenylmagnesium bromide can be utilized to introduce the phenyl group. A plausible synthetic route could involve the reaction of a suitable nicotinate precursor with phenylmagnesium bromide.

Grignard reagents are known to react with esters, typically leading to the formation of tertiary alcohols after acidic workup. udel.edu The reaction proceeds through nucleophilic acyl substitution, where the Grignard reagent adds to the carbonyl carbon of the ester. mnstate.edu In a potential synthesis of this compound, a pre-existing 2-chloronicotinate ester could be reacted with phenylmagnesium bromide. The Grignard reagent would be expected to add to the pyridine (B92270) ring, likely at a position activated for nucleophilic attack. Subsequent oxidation would be required to form the aromatic pyridine ring. The formation of the Grignard reagent itself, phenylmagnesium bromide, is achieved by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. miracosta.eduyoutube.comyoutube.com

| Reagent/Step | Purpose | Reference |

| Phenylmagnesium bromide | Introduction of the phenyl group | udel.edumiracosta.edu |

| 2-chloronicotinate ester | Pyridine backbone with chloro and ester groups | - |

| Oxidation | Aromatization of the dihydropyridine intermediate | - |

| Anhydrous ether | Solvent for Grignard reagent formation | mnstate.edu |

FeCl3-Mediated Condensation of Enamino Esters with Enones

Iron(III) chloride (FeCl3) can serve as a catalyst in condensation reactions to form substituted nicotinates. This approach involves the reaction of a β-enamino ester with an enone. The FeCl3 likely acts as a Lewis acid to activate the reactants and facilitate the cyclization and subsequent aromatization to the pyridine ring. This methodology is particularly useful for creating polysubstituted pyridines.

While a specific procedure for this compound is not detailed in the provided search results, the general principle of FeCl3-catalyzed synthesis of heterocyclic compounds is established. rsc.orgresearchgate.netrsc.orgnih.gov For instance, FeCl3 has been used to catalyze the synthesis of N,N'-diarylformamidines and various heterocyclic N,O-aminals. youtube.comacs.org A potential pathway could involve the condensation of an enamino ester derived from ethyl cyanoacetate with a phenyl-substituted enone in the presence of FeCl3. The chloro substituent would need to be introduced in a subsequent step, for example, by chlorination of a corresponding hydroxypyridine intermediate. The synthesis of β-enamino esters themselves can be achieved through the reaction of β-keto esters with amines. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Class | Reference |

| Enamino ester | Enone | FeCl3 | Substituted Nicotinate | - |

| β-Keto ester | Amine | Various catalysts | β-Enamino ester | nih.gov |

Vilsmeier-Haack Reaction Derivatives in Pyridine Ring Formation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comijpcbs.comwikipedia.orgorganic-chemistry.org The Vilsmeier reagent, typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a key intermediate. chemistrysteps.comwikipedia.orgnih.gov This reaction can be adapted for the construction of heterocyclic rings. ijpcbs.com

A potential strategy for the synthesis of this compound could involve the creation of a 2-chloro-3-formylpyridine intermediate. This could be achieved through a Vilsmeier-Haack cyclization of an appropriate acyclic precursor. For example, the reaction of N-(pyridin-2-yl)acetamide has been shown to yield 2-chloro-3-formyl-1,8-naphthyridine via a Vilsmeier-Haack cyclization. researchgate.net Once the 2-chloro-3-formylpyridine is obtained, the formyl group can be oxidized to a carboxylic acid and subsequently esterified to yield the ethyl nicotinate. The phenyl group at the 6-position would need to be introduced either before or after the pyridine ring formation.

| Reagent | Role | Reference |

| DMF/POCl3 | Forms the Vilsmeier reagent | chemistrysteps.comwikipedia.org |

| Acyclic precursor | Provides the backbone for the pyridine ring | - |

| Oxidation/Esterification | Converts the formyl group to an ethyl ester | - |

Transition Metal-Free Annulation Reactions for Nicotinate Scaffolds

The construction of pyridine rings can also be achieved through transition-metal-free methods, which are often more environmentally benign. One such approach is the [4+2] cycloaddition reaction. These reactions involve the combination of a four-atom component (diene) with a two-atom component (dienophile) to form a six-membered ring. rsc.org

For the synthesis of substituted pyridines, 1-azadienes can serve as the four-atom component. rsc.org Another transition-metal-free strategy involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes to form tetrahydropyridazines, which can be further converted to pyridazines. nih.govresearchgate.net While not directly leading to pyridines, this highlights the utility of cycloaddition strategies. A more direct route to pyridines involves the reaction of 1,4-oxazinone precursors with alkynes, which undergo a cycloaddition/cycloreversion sequence. nih.gov This method has been shown to be effective for preparing highly substituted pyridines. nih.gov

| Reaction Type | Reactants | Product | Reference |

| [4+2] Cycloaddition | 1-Azadiene + Alkyne | Pyridine | rsc.org |

| Cycloaddition/Cycloreversion | 1,4-Oxazinone + Alkyne | Pyridine | nih.gov |

| (4+2) Cycloaddition | Alkoxyallene + 1,2-Diaza-1,3-diene | Tetrahydropyridazine | nih.govresearchgate.net |

Ring Cleavage and Remodeling Methodologies for Substituted Pyridines

An alternative to building the pyridine ring from acyclic precursors is to remodel an existing heterocyclic ring. Pyrylium salts, which are six-membered aromatic rings containing a positively charged oxygen atom, are valuable precursors for the synthesis of pyridinium (B92312) salts and subsequently pyridines. researchgate.netnih.govresearchgate.net The reaction of pyrylium salts with primary amines leads to the replacement of the oxygen atom with a nitrogen atom, forming a pyridinium salt. researchgate.net

Another ring transformation strategy involves the use of isoxazoles. These five-membered heterocycles can be converted to substituted pyridines through various methodologies. This approach offers a way to introduce a range of substituents onto the final pyridine ring.

Furthermore, the synthesis of substituted pyridines can be achieved from oxime acetates under metal-free conditions, where ammonium iodide acts as a dual-function promoter for the reduction of the N-O bond and subsequent condensation reactions. chemistrysteps.com

| Starting Material | Transformation | Product | Reference |

| Pyrylium salt | Reaction with a primary amine | Pyridinium salt/Pyridine | researchgate.netnih.govresearchgate.net |

| Oxime acetate | Condensation with carbonyl compounds | Pyridine | chemistrysteps.com |

Finally, a common method for introducing a chloro group at the 2-position of a pyridine ring is the chlorination of the corresponding 2-hydroxypyridine (or its tautomeric form, 2-pyridone). This transformation is typically achieved using reagents like phosphorus oxychloride (POCl3). nih.gov A solvent-free procedure involving heating the 2-hydroxypyridine with one equivalent of POCl3 and one equivalent of pyridine as a base in a sealed reactor has been shown to be effective for large-scale preparations. nih.gov Therefore, a viable route to this compound would be the synthesis of Ethyl 2-hydroxy-6-phenylnicotinate followed by chlorination.

Optimized Synthetic Procedures for Enhanced Purity

The purity of this compound is paramount for its subsequent applications. Optimization of synthetic procedures primarily revolves around the purification of the final product and key intermediates. Techniques such as recrystallization and column chromatography are instrumental in achieving high purity.

For instance, after the primary synthesis, the crude product can be purified by column chromatography on silica gel. The selection of an appropriate eluent system, often a mixture of hexane and ethyl acetate, is critical for the effective separation of the desired compound from byproducts and unreacted starting materials. The progress of the purification can be monitored by thin-layer chromatography (TLC) to ensure the collection of pure fractions.

Following chromatographic purification, recrystallization can be employed as a final step to obtain a product of very high purity. The choice of solvent for recrystallization is crucial and is determined by the solubility profile of this compound. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Methanol or ethanol are often suitable solvents for this purpose. The slow cooling of the saturated solution allows for the formation of well-defined crystals, excluding impurities in the process.

The table below summarizes the key parameters for the purification of this compound.

| Purification Method | Key Parameters | Expected Outcome |

| Column Chromatography | Stationary Phase: Silica gelEluent: Hexane/Ethyl Acetate gradient | Removal of non-polar and highly polar impurities. |

| Recrystallization | Solvent: Methanol or EthanolProcedure: Dissolution at elevated temperature followed by slow cooling. | Isolation of highly pure crystalline product. |

Precursor-Based Synthetic Routes

The synthesis of this compound predominantly relies on building upon a pre-existing nicotinate framework. This approach allows for controlled and regioselective modifications to achieve the target structure.

Conversion of Related Nicotinate Intermediates

A primary and effective strategy for the synthesis of this compound involves the use of a di-substituted nicotinate precursor, namely ethyl 2,6-dichloronicotinate. This intermediate provides the foundational pyridine ring with the ester group and a chloro substituent at the 2-position already in place. The synthetic challenge then becomes the selective introduction of the phenyl group at the 6-position.

The conversion is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. In this reaction, ethyl 2,6-dichloronicotinate is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of this reaction is a key aspect, with the coupling preferentially occurring at the 6-position of the pyridine ring. This selectivity is attributed to the electronic and steric differences between the 2- and 6-positions.

Strategies for Introducing Phenyl and Chloro Moieties

The introduction of the phenyl and chloro groups is a carefully orchestrated process within the synthetic route. As mentioned, the chloro group at the 2-position is typically present in the starting nicotinate intermediate. The critical step is the regioselective introduction of the phenyl group.

The Suzuki-Miyaura coupling reaction is the method of choice for this transformation. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to favor the formation of the desired 6-phenyl product. The mechanism of the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the palladium center. The oxidative addition of the palladium catalyst is generally more facile at the more electron-deficient C-Cl bond at the 6-position of the di-substituted pyridine ring.

Below is a table detailing the typical components and conditions for the regioselective Suzuki-Miyaura coupling for the synthesis of this compound.

| Component | Example | Role in Reaction |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the cross-coupling reaction. |

| Ligand | Triphenylphosphine (part of the catalyst complex) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |

| Base | Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, or a mixture with water | Provides the medium for the reaction to occur. |

| Boronic Acid | Phenylboronic acid | Source of the phenyl group. |

By carefully controlling these parameters, the synthesis can be directed to produce this compound in good yield and high regioselectivity.

Chemical Reactivity and Derivatization of Ethyl 2 Chloro 6 Phenylnicotinate

Transformations of the Ester Group

The ethyl ester group in ethyl 2-chloro-6-phenylnicotinate is a key functional group that can be readily modified, offering pathways to other important classes of compounds.

Ester Hydrolysis to Carboxylic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-chloro-6-phenylnicotinic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, by heating the ester with a base such as sodium hydroxide (B78521) in a solvent mixture like aqueous ethanol. The resulting carboxylate salt is then acidified to yield the final carboxylic acid product. This transformation is a critical step in the synthesis of various derivatives where a carboxylic acid functionality is required for further reactions.

Ester Reduction to Alcohols

The reduction of the ethyl ester group provides access to the corresponding primary alcohol, (2-chloro-6-phenylpyridin-3-yl)methanol. This transformation can be achieved using powerful reducing agents such as lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the ester, leading to the formation of the alcohol after a work-up step. This reduction opens up another avenue for creating diverse molecular architectures.

Reactions at the Pyridine (B92270) Ring Positions

The pyridine ring of this compound is adorned with substituents that direct its reactivity, making it a platform for various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (e.g., Amination at C-6)

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. A common example is the displacement of the chloride by an amine, a process known as amination. This reaction is typically performed by heating the chloro-compound with an amine, often in the presence of a base and sometimes with a palladium catalyst to facilitate the reaction. This process is crucial for the synthesis of various amino-substituted pyridine derivatives, which are of interest in medicinal chemistry and materials science. The reaction is affected by the electron-withdrawing strength and position of the substituents on the pyridine ring. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling at C-6)

The chlorine atom at the C-2 position and the phenyl group at the C-6 position can participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a prime example. libretexts.org In this reaction, the chloro-substituted pyridine can be coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This reaction is highly versatile and allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C-2 position, leading to the synthesis of complex biaryl and related structures. libretexts.orgresearchgate.net The general mechanism for Suzuki-Miyaura coupling involves an oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Electrophilic Substitution Pattern Analysis

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the existing substituents on the this compound ring dictate the position of any potential electrophilic attack. The phenyl group at C-6 and the chloro group at C-2 are ortho, para-directing, while the ethyl nicotinate (B505614) group at C-3 is a meta-director. The interplay of these directing effects, along with the inherent deactivation of the pyridine ring, makes electrophilic substitution challenging. Any electrophilic attack would likely occur at the C-5 position, which is the least deactivated position and is meta to the electron-withdrawing ester group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com

Reactivity of the Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring in this compound is the most reactive site for nucleophilic substitution. The electron-withdrawing nature of the adjacent nitrogen atom and the ester group at the 3-position makes the C2 carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. This reactivity allows for the facile displacement of the chloride ion, opening avenues for a wide array of chemical transformations.

Substitution Reactions of the Chlorine Atom

The chloro group can be readily substituted by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. These reactions are often facilitated by transition metal catalysts, such as palladium complexes, which enable a broader scope of coupling partners under milder conditions.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-nicotinate with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl or heteroaryl groups.

| Arylboronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl 2,6-diphenylnicotinate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Ethyl 2-(4-methoxyphenyl)-6-phenylnicotinate |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Ethyl 6-phenyl-2-(3-thienyl)nicotinate |

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the chloro-nicotinate with primary or secondary amines. This is a crucial method for the synthesis of 2-amino-nicotinic acid derivatives.

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | Ethyl 2-(phenylamino)-6-phenylnicotinate |

| Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | Ethyl 2-morpholino-6-phenylnicotinate |

| Benzylamine | PdCl₂(dppf) | K₂CO₃ | Toluene | Ethyl 2-(benzylamino)-6-phenylnicotinate |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the chloro-nicotinate with a terminal alkyne. organic-chemistry.orgwikipedia.org A palladium catalyst and a copper(I) co-catalyst are typically employed. organic-chemistry.orgwikipedia.org

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Ethyl 2-(phenylethynyl)-6-phenylnicotinate |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NEt | DMF | Ethyl 6-phenyl-2-((trimethylsilyl)ethynyl)nicotinate |

| 1-Heptyne | PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | Ethyl 2-(hept-1-yn-1-yl)-6-phenylnicotinate |

Reactivity of the Phenyl Substituent

The phenyl group at the 6-position of the pyridine ring is an aromatic substituent that can undergo electrophilic aromatic substitution reactions. The reactivity of this ring is influenced by the electronic effects of the attached nicotinic acid moiety. While the pyridine ring itself is generally deactivated towards electrophilic attack, the C6-phenyl group provides a site for further functionalization.

Functionalization of the Phenyl Ring

Standard electrophilic aromatic substitution protocols can be applied to introduce functional groups onto the phenyl ring. The directing effects of the pyridine ring substituent will influence the position of substitution (ortho, meta, or para).

Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

| Reagent | Conditions | Product |

| HNO₃/H₂SO₄ | 0 °C to rt | Ethyl 2-chloro-6-(nitrophenyl)nicotinate (mixture of isomers) |

| KNO₃/H₂SO₄ | 0 °C | Ethyl 2-chloro-6-(4-nitrophenyl)nicotinate (major product) |

Halogenation: Halogens such as bromine and chlorine can be introduced onto the phenyl ring using an appropriate halogenating agent and a Lewis acid catalyst.

| Reagent | Catalyst | Solvent | Product |

| Br₂ | FeBr₃ | CH₂Cl₂ | Ethyl 2-chloro-6-(bromophenyl)nicotinate (mixture of isomers) |

| Cl₂ | AlCl₃ | CCl₄ | Ethyl 2-chloro-6-(chlorophenyl)nicotinate (mixture of isomers) |

Spectroscopic and Structural Elucidation Techniques for Ethyl 2 Chloro 6 Phenylnicotinate

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, chemical environment of atoms, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 2-chloro-6-phenylnicotinate would be expected to show distinct signals for the protons of the ethyl group and the aromatic protons of the pyridine (B92270) and phenyl rings. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling. The chemical shifts of the aromatic protons would provide insights into the electronic environment of the pyridine and phenyl rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the ester group would appear at a characteristic downfield shift.

A hypothetical ¹H and ¹³C NMR data table is presented below based on the expected chemical environments.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Multiplicity |

| 1.30-1.45 | t |

| 4.30-4.45 | q |

| 7.35-7.55 | m |

| 7.80-8.00 | d |

| 8.20-8.35 | d |

Mass Spectrometry (MS) Techniques (e.g., ESI-HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): This soft ionization technique is ideal for determining the accurate mass of the molecule. For this compound (C₁₄H₁₂ClNO₂), the expected monoisotopic mass would be approximately 261.0556 g/mol . The high resolution of the instrument allows for the confirmation of the elemental formula. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern (M+2 peak with about one-third the intensity of the molecular ion peak).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group, C-O stretches, C-Cl stretch, and various C-H and C=C/C=N aromatic stretches.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1720-1740 |

| C-O Stretch (Ester) | 1250-1300 |

| Aromatic C=C and C=N Stretches | 1550-1620 |

| C-Cl Stretch | 700-800 |

| Aromatic C-H Bending | 690-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the phenyl-substituted pyridine ring in this compound would be expected to give rise to characteristic absorption bands in the UV region, likely corresponding to π-π* transitions.

X-ray Diffraction Studies for Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure and its packing in the solid state. While no public crystal structure data for this compound is currently available, such a study would be invaluable for a complete structural characterization.

Chromatographic Purity Assessment (e.g., HPLC, UPLC, GC-MS, TLC)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating and quantifying the components of a sample. A reversed-phase HPLC or UPLC method would likely be employed, where the retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration, allowing for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. A GC-MS analysis of this compound would provide a retention time and a mass spectrum, which would serve as two independent parameters for its identification and purity assessment.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and assessing the purity of a sample. The retention factor (Rf) value of the spot corresponding to the compound would be characteristic under specific solvent system conditions.

The following table summarizes the chromatographic methods and their expected outcomes for the analysis of this compound.

| Technique | Stationary Phase | Mobile Phase (Hypothetical) | Expected Outcome |

| HPLC/UPLC | C18 | Acetonitrile/Water gradient | A single major peak with a characteristic retention time. |

| GC-MS | Phenyl-methyl polysiloxane | Helium carrier gas | A single peak at a specific retention time with a corresponding mass spectrum matching the compound. |

| TLC | Silica gel | Ethyl acetate/Hexane mixture | A single spot with a specific Rf value. |

Computational and Theoretical Studies on Ethyl 2 Chloro 6 Phenylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic structure and energy.

Computational Approaches for Predicting Spectroscopic Parameters

Computational methods, particularly DFT, are also instrumental in predicting the spectroscopic signatures of a molecule. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For Ethyl 2-chloro-6-phenylnicotinate, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These calculations help in the assignment of signals in experimental NMR spectra, which is crucial for structural elucidation. The theoretical chemical shifts are typically calculated for the optimized geometry of the molecule.

Studies on Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactivity of a molecule. It is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. The MEP surface provides a visual representation of the electron-rich and electron-poor regions.

For this compound, an MEP map would reveal the regions most susceptible to electrophilic and nucleophilic attack. The red-colored regions, indicating negative electrostatic potential, would highlight areas with high electron density, such as the vicinity of the oxygen and nitrogen atoms. Conversely, blue-colored regions, representing positive electrostatic potential, would indicate electron-deficient areas, likely around the hydrogen atoms. This information is critical for predicting how the molecule might interact with other chemical species.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, static molecule, Molecular Dynamics (MD) simulations offer a way to study the behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, MD simulations could be used to explore its conformational landscape and flexibility. By simulating the molecule in a solvent, such as water or an organic solvent, one could observe how its conformation changes due to thermal fluctuations and interactions with the surrounding medium. This is particularly relevant for understanding the behavior of the flexible ethyl ester group and the rotational freedom of the phenyl ring.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling plays a crucial role in modern drug discovery and materials science by predicting the biological activity or properties of a compound based on its chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its desired effects.

For this compound, if it were being investigated as a potential therapeutic agent, in silico SAR models could be employed. These models are often built using machine learning algorithms trained on datasets of compounds with known activities. By inputting the structure of this compound into such a model, a prediction of its activity against a specific biological target could be obtained.

Molecular docking, a key in silico technique, could also be used to predict the binding affinity and mode of interaction of this compound with a target protein. This involves computationally placing the molecule into the active site of the protein and scoring the interaction. Such studies can provide valuable hypotheses about the mechanism of action and guide the design of more potent analogs.

Theoretical Insights into Conformational Preferences

The three-dimensional conformation of a molecule is intimately linked to its properties and biological activity. Theoretical methods can provide detailed insights into the conformational preferences of a molecule by mapping its potential energy surface.

For this compound, a key conformational feature is the orientation of the phenyl group relative to the pyridine (B92270) ring and the conformation of the ethyl ester chain. By systematically rotating the relevant dihedral angles and calculating the corresponding energy using quantum chemical methods, a potential energy surface can be constructed. The minima on this surface correspond to the most stable conformers of the molecule. Understanding these low-energy conformations is essential for predicting how the molecule will be recognized by a biological receptor or how it will pack in a crystal lattice.

Mechanistic Investigations of Reactions Involving Ethyl 2 Chloro 6 Phenylnicotinate

Reaction Mechanism Elucidation for Synthetic Pathways

The construction of complex molecular architectures often relies on the strategic formation of new rings and the precise introduction of functional groups. For ethyl 2-chloro-6-phenylnicotinate, this involves a deep understanding of cyclization, annulation, and ring modification reactions.

Studies on Cyclization and Annulation Mechanisms

The synthesis of fused heterocyclic systems from this compound can be achieved through various cyclization and annulation strategies. These reactions typically proceed through the formation of key intermediates that dictate the final product.

One common approach involves the reaction of the 2-chloro-6-phenylnicotinate core with bifunctional nucleophiles. For instance, the synthesis of pyrido[2,3-d]pyrimidines can be envisioned starting from the corresponding 2-aminonicotinamide derivative, which itself can be prepared from this compound via nucleophilic substitution of the chloro group with ammonia (B1221849) followed by hydrolysis of the ester. The subsequent cyclization with a suitable reagent, such as an acid chloride, would proceed via an initial acylation of the amino group, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the endocyclic nitrogen of the pyridine (B92270) ring, leading to the fused bicyclic system. nih.govbohrium.comnih.gov

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, often utilize transition-metal catalysis. A rhodium(III)-catalyzed N-annulation of an α,β-unsaturated imine with an alkyne provides a powerful method for pyridine synthesis and could be adapted for the functionalization of pre-existing pyridines. nih.gov In the context of this compound, this could involve the transformation of the ester group into a suitable handle for the introduction of an unsaturated imine, which would then undergo catalyzed annulation.

Recent studies have also highlighted the use of pyridinium (B92312) 1,4-zwitterions in cyclization reactions. nih.gov While not a direct reaction of this compound, the principles of these formal (2+3), (3+n), and (4+n) cyclizations could be applied to derivatives of the title compound to construct novel heterocyclic frameworks. The mechanism often involves a series of nucleophilic additions and ring closures, driven by the reactivity of the zwitterionic intermediate. nih.gov

Table 1: Proposed Cyclization Reactions of this compound Derivatives

| Starting Material Derivative | Reagent | Proposed Mechanism | Product Type |

| 2-Amino-6-phenylnicotinamide | Acid Chloride | Acylation followed by intramolecular cyclization | Pyrido[2,3-d]pyrimidinone |

| 2-Hydrazino-6-phenylnicotinate | Diketone | Condensation and cyclization | Pyridopyridazine |

| 2-(Propargylamino)-6-phenylnicotinate | Transition Metal Catalyst | Intramolecular cyclization | Fused Pyrrolopyridine |

Mechanistic Aspects of Vilsmeier-Haack Reactions in Pyridine Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgthieme-connect.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The active electrophile is a chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org

For a substituted pyridine like this compound, the pyridine ring is generally electron-deficient, making it less susceptible to electrophilic attack compared to electron-rich aromatics. However, the reaction can be facilitated by the presence of activating groups or by performing the reaction on a more electron-rich precursor. The mechanism for the formylation of a pyridine ring begins with the attack of the pyridine nitrogen on the electrophilic carbon of the Vilsmeier reagent. rsc.org This leads to the formation of a pyridinium adduct. Subsequent rearrangement and hydrolysis steps would then yield the formylated pyridine derivative. rsc.org

In some cases, the Vilsmeier-Haack reaction can lead to cyclization. For example, the reaction of N-arylacetamides with the Vilsmeier reagent can afford 2-chloro-3-formylquinolines. researchgate.net This proceeds through the formation of an enamine intermediate which then undergoes an intramolecular electrophilic attack on the aryl ring, followed by elimination and aromatization. While not a direct reaction of this compound, this illustrates the potential for the Vilsmeier reagent to induce cyclization in appropriately substituted pyridine precursors.

Table 2: Key Steps in the Vilsmeier-Haack Reaction Mechanism

| Step | Description | Intermediate |

| 1 | Formation of the Vilsmeier reagent | Chloroiminium ion |

| 2 | Nucleophilic attack of the pyridine ring | Pyridinium adduct |

| 3 | Rearrangement and elimination | Iminium salt |

| 4 | Hydrolysis | Aldehyde |

Detailed Studies of Ring Cleavage Methodologies

The cleavage of the pyridine ring is a less common but mechanistically intriguing transformation. Such reactions are often observed in metabolic studies of pyridine-containing drugs or under specific chemical conditions. For instance, the metabolism of vismodegib, a pyridine-containing drug, involves cytochrome P450-mediated oxidation followed by ring cleavage. nih.gov Isotopic labeling studies have been instrumental in elucidating the fate of the atoms from the pyridine ring during this process. nih.gov

In a laboratory setting, pyridine ring-opening can be induced by reaction with strong nucleophiles or under reductive conditions. Computational studies on the reaction of pyridine with excited nitrogen atoms have revealed complex ring-contraction and ring-opening pathways, leading to the formation of five-membered ring radicals and other products. chemrxiv.org Another study detailed the mechanism of pyridine ring-opening in rhenium(I) carbonyl complexes, where deprotonation of a dearomatized pyridine ring is a crucial step that triggers ring contraction and C-N bond cleavage. nih.govacs.orgacs.orgnih.gov While these specific conditions may not be directly applicable to this compound in a synthetic context, they provide valuable insights into the fundamental reactivity of the pyridine nucleus and the factors that can lead to its cleavage.

Mechanistic Understanding of Functional Group Transformations

The functional groups on the this compound ring, namely the chloro, ester, and phenyl substituents, offer multiple avenues for further chemical modification. Understanding the mechanisms of these transformations is key to predictable and efficient synthesis. fiveable.me

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comchegg.comstackexchange.com The mechanism of SNAr on 2-chloropyridines involves the attack of a nucleophile at the C-2 position, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The negative charge in the Meisenheimer complex is stabilized by resonance, with a significant contribution from a resonance structure where the negative charge is located on the electronegative nitrogen atom. stackexchange.com This stabilization is a key factor that facilitates the reaction. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring and yields the substitution product. The reactivity of 2-chloropyridines in SNAr reactions is influenced by the nature of the nucleophile and the presence of other substituents on the ring.

The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or it can be converted to an amide by reaction with an amine. These transformations follow standard mechanisms for ester reactions.

The phenyl group at the 6-position is generally unreactive towards the conditions used for modifying the other functional groups. However, it can influence the reactivity of the pyridine ring through its electronic and steric effects.

Role of Catalysis in Enhancing Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For reactions involving this compound, various catalytic systems can be employed to achieve desired transformations.

Palladium-catalyzed cross-coupling reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. nih.govnobelprize.orglibretexts.orgwikipedia.orgacs.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination can be used to replace the chlorine atom with a wide range of substituents. The general mechanism for these cross-coupling reactions involves a catalytic cycle with a palladium(0) species. nih.govnobelprize.orgacs.org The cycle typically begins with the oxidative addition of the 2-chloropyridine (B119429) to the Pd(0) catalyst to form a Pd(II) intermediate. This is followed by transmetalation (in Suzuki and related reactions) or migratory insertion (in Heck reactions), and finally, reductive elimination to give the desired product and regenerate the Pd(0) catalyst. nih.govnobelprize.orgacs.org The choice of ligand on the palladium catalyst is crucial for controlling the reactivity and selectivity of the reaction.

In addition to transition metal catalysis, other catalytic approaches can be beneficial. For instance, the use of magnetically recoverable nanocatalysts has been explored for the synthesis of pyridine derivatives, offering advantages in terms of catalyst separation and reuse. rsc.org Furthermore, enzymatic catalysis is emerging as a powerful tool for the stereoselective functionalization of pyridines. acs.org While not yet reported specifically for this compound, these advanced catalytic methods hold great promise for the future development of novel synthetic routes involving this versatile compound.

The site-selectivity of reactions on the pyridine ring can also be controlled by catalysis. For example, nickel-based catalysts have been developed for the C3(5)-selective C-H alkenylation of pyridines, overriding the inherent reactivity patterns of the heterocycle. nih.gov Such catalytic systems could potentially be applied to derivatives of this compound to achieve functionalization at positions that are otherwise difficult to access.

Table 3: Common Catalytic Transformations of 2-Chloropyridines

| Reaction Name | Catalyst | Key Mechanistic Steps | Product Type |

| Suzuki Coupling | Pd(0) complex, Base | Oxidative addition, Transmetalation, Reductive elimination | 2-Arylpyridine |

| Heck Coupling | Pd(0) complex, Base | Oxidative addition, Migratory insertion, β-Hydride elimination | 2-Vinylpyridine |

| Buchwald-Hartwig Amination | Pd(0) complex, Base | Oxidative addition, Amine coordination, Reductive elimination | 2-Aminopyridine |

| Sonogashira Coupling | Pd(0)/Cu(I) complex, Base | Oxidative addition, Transmetalation, Reductive elimination | 2-Alkynylpyridine |

Advanced Applications of Ethyl 2 Chloro 6 Phenylnicotinate in Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The structural framework of ethyl 2-chloro-6-phenylnicotinate makes it an ideal starting material for the synthesis of more elaborate heterocyclic systems. The presence of the chloro and ester functionalities allows for sequential or one-pot modifications to build intricate molecular architectures.

Synthesis of Substituted Pyridines

The chlorine atom at the 2-position of the pyridine (B92270) ring is a prime site for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. udhtu.edu.ua

Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. For instance, Suzuki coupling with various aryl or heteroaryl boronic acids can introduce diverse aromatic moieties at the 2-position. The Sonogashira coupling allows for the introduction of alkynyl groups, which can serve as handles for further transformations. Similarly, the Buchwald-Hartwig amination facilitates the synthesis of 2-amino-6-phenylnicotinate derivatives.

These reactions are often characterized by their high efficiency and functional group tolerance, allowing for the synthesis of a library of substituted pyridines from a single, readily available starting material. The specific conditions for these transformations, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Substituted Pyridines

| Reaction Name | Coupling Partner | Resulting Substituent at C2 | Potential Catalyst System |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Pd(PPh₃)₄, K₂CO₃ |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Amino | Pd₂(dba)₃, XPhos, NaOtBu |

This table represents potential reaction conditions and is for illustrative purposes.

Formation of Fused Pyridine Systems (e.g., Naphthyridine Analogues)

The strategic placement of functional groups in this compound allows for its use in the construction of fused pyridine systems, such as naphthyridines. Naphthyridines, which are bicyclic heteroaromatic compounds containing two nitrogen atoms, are prevalent scaffolds in medicinal chemistry.

The synthesis of naphthyridine analogues from this compound could potentially be achieved through multi-step sequences. For example, functionalization at the 2-position, followed by manipulation of the ester group and a subsequent cyclization reaction, could lead to the formation of a second fused ring. The specific strategy would depend on the desired substitution pattern of the final naphthyridine system.

Precursor in the Synthesis of Diverse Bioactive Scaffolds

Substituted pyridines and their fused-ring counterparts are integral components of many biologically active compounds. The ability to diversify the structure of this compound at multiple positions makes it a valuable precursor for generating libraries of compounds for drug discovery screening.

The term "bioactive scaffold" refers to a core molecular framework that can be decorated with various functional groups to interact with biological targets. The pyridine ring itself is a well-known pharmacophore, and the introduction of different substituents can modulate the compound's physicochemical properties and biological activity. For example, the incorporation of specific aryl or amino groups can lead to compounds with potential applications as enzyme inhibitors or receptor modulators.

In Vitro Biological Activity and Pharmacological Relevance of Ethyl 2 Chloro 6 Phenylnicotinate and Its Analogues

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit specific enzymes is a key mechanism for therapeutic intervention in numerous diseases. Analogues of ethyl 2-chloro-6-phenylnicotinate have been investigated for their potential to inhibit enzymes critical to neurodegenerative diseases and cancer.

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are pivotal in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of acetylcholine, and inhibiting these enzymes is a primary therapeutic strategy. nih.govnih.gov

A variety of compounds featuring a pyridine (B92270) scaffold have been identified as potent cholinesterase inhibitors. For instance, a series of pyrimidine (B1678525) and pyridine diamines were designed to act as dual binding site inhibitors. Many of these compounds displayed nanomolar inhibitory constants (Kᵢ) for both AChE and BChE, often acting through a mixed or uncompetitive inhibition mechanism. nih.gov Molecular modeling has confirmed that these molecules can interact effectively with the enzymatic active site. nih.gov

Research has shown that even minor structural modifications can significantly impact inhibitory potency and selectivity. For example, studies on tetrahydroprotoberberine alkaloids, which share structural motifs with some pyridine derivatives, revealed that the (+)-enantiomer is crucial for significant human AChE inhibition, with IC₅₀ values in the sub-micromolar range, while the (-)-form is largely inactive. nih.gov Furthermore, the presence and position of substituents, such as a methyl group, can enhance the inhibitory activity against AChE. nih.gov Some pyridine-based compounds have demonstrated selectivity, potently inhibiting AChE while showing minimal activity against BChE. nih.gov

Below is a table summarizing the cholinesterase inhibitory activity of selected pyridine and related heterocyclic analogues.

| Compound Type | Target Enzyme | Inhibition (IC₅₀ / Kᵢ) | Inhibition Type | Reference |

| Pyridine Diamine Analogue (Compound 9) | E. electricus AChE | Kᵢ = 0.312 µM | Mixed/Uncompetitive | nih.gov |

| Pyridine Diamine Analogue (Compound 22) | Equine BChE | Kᵢ = 0.099 µM | Mixed/Uncompetitive | nih.gov |

| (+)-Thalictricavine | Human AChE | IC₅₀ = 0.38 µM | Competitive | nih.gov |

| (+)-Canadine | Human AChE | IC₅₀ = 0.70 µM | Competitive | nih.gov |

| 2-Aryl-6-carboxamide benzoxazole (B165842) (Compound 36) | Human AChE | Potent, selective | Mixed-type dual inhibitor | nih.gov |

| 2-Aryl-6-carboxamide benzoxazole (Compound 36) | Human BChE | Potent, selective | Mixed-type dual inhibitor | nih.gov |

Werner Syndrome Helicase (WRN) Inhibition and Relevance to DNA Repair Pathways

Werner Syndrome Helicase (WRN) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination. plos.orgyoutube.com Because many cancer cells exhibit defects in DNA repair pathways, they become reliant on alternative pathways that involve enzymes like WRN. This creates a vulnerability known as synthetic lethality, where inhibiting WRN in such cancer cells can lead to catastrophic DNA damage and cell death, while having minimal effect on normal cells. nih.govecancer.org Consequently, WRN has emerged as a promising therapeutic target for cancer. plos.org

The helicase activity of WRN is considered essential for its function, making it the primary focus for inhibitor development. youtube.com Small-molecule inhibitors of WRN have been identified through high-throughput screening. For example, the compound NSC 19630 was found to inhibit WRN helicase activity, leading to impaired cell proliferation and the induction of apoptosis specifically in WRN-dependent cells. nih.gov Such inhibitors can also sensitize cancer cells to other treatments, like PARP inhibitors, demonstrating a synergistic effect. nih.gov

While specific studies on this compound as a WRN inhibitor are not prominent, the broader family of nicotinamides (a related chemical class) is known to influence DNA repair pathways. Nicotinamide (B372718) is a precursor to NAD+, a substrate for poly-ADP-ribose polymerase-1 (PARP-1), another key enzyme in DNA repair. nih.govnih.gov Inhibition of PARP-1 by nicotinamide analogues can affect the repair of DNA strand breaks. nih.gov This connection suggests that nicotinate-based structures could be a viable scaffold for developing inhibitors that target DNA repair processes, including those mediated by WRN. Pharmacological inhibition of WRN has been shown to induce DNA double-strand breaks specifically at expanded TA-dinucleotide repeats, which are characteristic of mismatch repair-deficient (dMMR) and microsatellite instable (MSI) tumors. nih.gov

Cell-Based Assays for Neuroprotection

Neurodegenerative diseases are often characterized by neuronal loss due to factors like oxidative stress, neuroinflammation, and apoptosis. nih.govnih.gov Compounds that can mitigate these processes are considered potential neuroprotective agents. Analogues of this compound, particularly 1,4-dihydropyridine (B1200194) (DHP) derivatives, have shown significant promise in cell-based neuroprotection assays.

Atypical DHP derivatives that lack the classical calcium channel blocking activity have demonstrated long-lasting neuroprotective and memory-enhancing effects in various animal models of neurodegeneration, including models for Alzheimer's disease. nih.gov These compounds have been shown to normalize the expression of neuronal proteins involved in neurotransmission and synaptic plasticity. nih.gov For example, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614) demonstrated a pronounced retinoprotective effect in a model of retinal ischemia-reperfusion, improving microcirculation and the electrophysiological state of the retina. mdpi.com

Cell-based assays are crucial for initial screening. For instance, the neuroprotective effects of the ethyl-acetate fraction of Inonotus sanghuang, containing phenolic compounds, were demonstrated against hydrogen peroxide (H₂O₂)-induced cell death in primary cortical neuronal cells. nih.gov The treatment increased the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov Similarly, derivatives of 1,2,4-triazole (B32235) have shown neuroprotection in models of acute ischemic stroke by reducing oxidative stress, as measured by levels of malondialdehyde (MDA) and SOD, and protecting the integrity of the blood-brain barrier. nih.gov These assays provide a framework for evaluating the neuroprotective potential of novel pyridine and nicotinate derivatives.

Antimicrobial Activity Evaluation

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine derivatives have been extensively studied for their antibacterial and antifungal properties. nih.govnih.gov A wide range of substituted pyridines have been synthesized and tested against various pathogenic microbes.

For example, a series of novel pyridine derivatives incorporating an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole moiety were evaluated for antimicrobial activity. Several of these compounds showed moderate to high antibacterial activity, with one 4-F substituted compound exhibiting twice the activity of the control drug gatifloxacin (B573) against certain bacteria. researchgate.net Some of these derivatives also displayed antifungal activity comparable to fluconazole. researchgate.net

The antimicrobial efficacy is highly dependent on the specific chemical structure. In one study, C-2 and C-6 substituted pyridines were tested against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans, with most compounds showing a range of modest activity. researchgate.net The data below summarizes the minimum inhibitory concentrations (MIC) for some of these pyridine analogues.

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Pyridine-Thienopyridine Derivative (12a) | E. coli | 0.0195 | researchgate.net |

| Pyridine-Thienopyridine Derivative (12a) | B. mycoides | <0.0048 | researchgate.net |

| Pyridine-Thienopyridine Derivative (12a) | C. albicans | <0.0048 | researchgate.net |

| Pyridine-Thienopyridine Derivative (15) | B. mycoides | 0.0098 | researchgate.net |

| Pyridine-Thienopyridine Derivative (15) | C. albicans | 0.039 | researchgate.net |

| C-2, C-6 Substituted Pyridine (Compound 7) | S. aureus | 75 | researchgate.net |

| C-2, C-6 Substituted Pyridine (Compound 8) | S. aureus | 75 | researchgate.net |

| C-2, C-6 Substituted Pyridine (Compound 8) | P. aeruginosa | 150 | researchgate.net |

Structure-Activity Relationship (SAR) Analyses of Derivatives

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry, guiding the design of more potent and selective drugs.

Future Research Directions and Unexplored Avenues for Ethyl 2 Chloro 6 Phenylnicotinate

Development of Novel Synthetic Routes

The synthesis of Ethyl 2-chloro-6-phenylnicotinate and its analogues is ripe for innovation. While classical methods for creating substituted pyridines exist, future research will likely focus on developing more efficient, versatile, and scalable synthetic routes. One promising avenue is the advancement of palladium-catalyzed cross-coupling reactions, which have been instrumental in the synthesis of complex pyridine (B92270) derivatives mdpi.com. The development of new palladium catalysts with enhanced activity and selectivity could significantly broaden the scope of these reactions for producing compounds like this compound mdpi.com.

Furthermore, the exploration of novel rearrangement reactions presents a powerful strategy for the formation of the pyridine ring mdpi.com. Techniques like sigmatropic rearrangements could offer new pathways to this class of compounds mdpi.com. Additionally, a four-step, quasi one-pot procedure for preparing fully substituted nicotinates from ketone enamines and 4-methylideneisoxazol-5-ones has been developed, showcasing the potential for multi-component reactions to construct these complex structures efficiently acs.org. The application and adaptation of such multi-component strategies could lead to more streamlined and atom-economical syntheses of this compound and its derivatives acs.org.

Exploration of Green Chemistry Methodologies

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods. This includes the use of greener solvents, catalyst- and solvent-free reaction conditions, and the utilization of renewable resources.

Recent advancements in the synthesis of pyridine derivatives highlight several green approaches that could be adapted for this compound. For instance, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilinonicotinic acid derivatives has been reported, offering a simple and efficient procedure with short reaction times and high yields researchgate.net. This methodology could potentially be applied to the amination of 2-chloronicotinates.

Moreover, the use of bifunctional catalysts, such as MoO3/SiO2, has been shown to be effective in the esterification of nicotinic acid, replacing traditional and more corrosive acid catalysts like sulfuric acid bldpharm.com. The synthesis of methyl nicotinate (B505614), a related compound, has been achieved using a NaBH4-MeOH system in THF, presenting an inexpensive, simple, and safe protocol nih.gov. The exploration of solid acid catalysts and novel reduction systems represents a significant step towards a more sustainable production of nicotinate esters.

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ advanced computational and experimental techniques to elucidate the intricate details of the reaction pathways.

For instance, density functional theory (DFT) calculations can provide valuable insights into the thermodynamics and kinetics of key reaction steps, such as the activation of C-H bonds and the formation of C-C and C-N bonds mdpi.comresearchgate.net. Such studies can help in understanding the role of catalysts and intermediates, leading to the design of more efficient catalytic systems mdpi.comresearchgate.net. The vibrational analysis of related molecules has been used to calculate thermodynamic parameters, offering a deeper understanding of the system's flexibility and its response to temperature changes researchgate.net.

The study of solid-phase synthesis, as demonstrated with a 2-chloro-5-bromopyridine scaffold, can also provide mechanistic insights and open new avenues for creating libraries of pyridine-based compounds researchgate.net. By immobilizing the pyridine scaffold, researchers can efficiently and selectively perform reactions and study the outcomes, which can be extrapolated to the synthesis of this compound researchgate.net.

Design and Synthesis of New Analogues with Enhanced Specificity

The structural scaffold of this compound offers a versatile platform for the design and synthesis of new analogues with potentially enhanced biological specificity. Future medicinal chemistry efforts will likely focus on modifying the core structure to improve target engagement and reduce off-target effects.

Structure-activity relationship (SAR) studies will be pivotal in guiding the design of these new analogues nih.govnih.govmdpi.comrsc.org. By systematically altering the substituents on the pyridine ring and the phenyl group, researchers can probe the key molecular interactions that govern biological activity nih.govnih.govmdpi.comrsc.org. For example, the introduction of different functional groups can influence the compound's electronic properties, lipophilicity, and hydrogen-bonding capabilities, all of which can impact its interaction with biological targets nih.govresearchgate.net. A systematic SAR analysis of substituted quinolines led to a derivative with nanomolar inhibitory concentration against the immunostimulatory effect of CpG-oligodeoxynucleotides nih.gov.

The synthesis of a series of 2-substituted quinazolines and the evaluation of their antibacterial activity demonstrated that modifications to the core structure can lead to compounds with improved broad-spectrum activity nih.gov. Similarly, comprehensive SAR investigations of C-aryl glycoside derivatives have been instrumental in developing dual inhibitors for SGLT1/SGLT2 rsc.org. These approaches can be applied to the design of novel this compound analogues for various therapeutic targets.

Investigation of Broader Biological Activities via In Vitro Profiling

While the full biological profile of this compound is yet to be determined, the broader class of pyridine and nicotinic acid derivatives has shown a wide range of pharmacological activities. Future research should involve comprehensive in vitro screening to uncover the potential therapeutic applications of this compound and its analogues.

High-throughput screening (HTS) methodologies can be employed to test large libraries of compounds against a diverse panel of biological targets nih.gov. For instance, nicotinamide (B372718) derivatives have been designed and synthesized as VEGFR-2 inhibitors, showing promising anti-proliferative activities against human cancer cell lines mdpi.commdpi.com. The evaluation of these compounds involved in vitro viability tests on non-cancerous cell lines to assess their safety profiles mdpi.com.

Furthermore, in vitro screening strategies for nicotinic receptor ligands have utilized fluorometric imaging plate readers (FLIPR) for primary screening, followed by electrophysiological characterization nih.gov. These techniques can be adapted to identify and characterize the activity of this compound at various receptors and enzymes. The investigation of nicotinic acid derivatives has revealed potential anti-inflammatory agents that target the COX-2 enzyme, with some compounds showing potency comparable to existing drugs nih.gov. Such focused screening efforts could reveal novel and potent biological activities for this compound.

Application in Materials Science and Advanced Medicinal Chemistry Design

The unique electronic and structural properties of the pyridine ring make this compound a candidate for applications in materials science. Pyridine-based materials have shown significant promise in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells nih.gov. The donor-acceptor characteristics of some pyridine derivatives make them suitable for use as charge carriers, enhancing the efficiency and stability of these devices nih.gov.

Terpyridine-based materials, which contain multiple pyridine rings, have been explored for a wide range of applications, including catalysis, optoelectronics, and life sciences, due to their strong chelating properties and ability to form stable metal complexes mdpi.com. The functionalized pyridine core of this compound could be exploited in the design of novel ligands for organometallic compounds or as a building block for functional nanomaterials nih.gov.

In the realm of advanced medicinal chemistry, the principles of reticular chemistry, which involves the construction of porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), could be applied researchgate.net. Pyridine-based linkers are used in the construction of some of these materials, which have applications in gas storage, separation, and catalysis researchgate.net. The incorporation of this compound or its derivatives as linkers could lead to new materials with unique properties and functionalities.

Q & A

Q. How can systematic reviews address gaps in the existing literature on this compound?

- Methodological Answer : Develop a PICOT framework (Population: compound derivatives; Intervention: synthetic methods; Comparison: alternative routes; Outcome: yield/purity; Time: reaction duration). Search databases like SciFinder and Reaxys using Boolean operators (e.g., "2-chloro-6-phenylnicotinate AND synthesis NOT patent"). Prioritize peer-reviewed studies with rigorous experimental details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.